Dimethylamine-SPDB
Overview
Description
Dimethylamine-SPDB is a compound known for its role as a bifunctional linker in antibody-drug conjugation (ADC). This compound is utilized in the synthesis of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylamine-SPDB typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethylamine-SPDB undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The ester bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines or alcohols can react with the ester bond under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Dimethylamine-SPDB is widely used in scientific research, particularly in the development of ADCs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the targeted delivery of drugs to specific cells.
Medicine: Integral in the development of targeted cancer therapies.
Industry: Used in the production of high-value pharmaceuticals.
Mechanism of Action
The compound acts as a linker in ADCs, connecting the cytotoxic drug to the antibody. Upon binding to the target cell, the ADC is internalized, and the linker is cleaved, releasing the cytotoxic drug inside the cell. This targeted delivery minimizes off-target effects and enhances the therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate
- N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
Uniqueness
Dimethylamine-SPDB is unique due to its specific structure, which provides optimal stability and reactivity for ADC applications. Its bifunctional nature allows for efficient conjugation and controlled release of the cytotoxic drug .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-17(2)11(8-10-23-24-12-5-3-4-9-16-12)15(21)22-18-13(19)6-7-14(18)20/h3-5,9,11H,6-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVABDPJDROOSBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCSSC1=CC=CC=N1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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